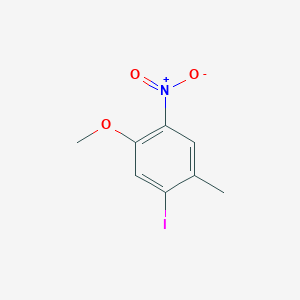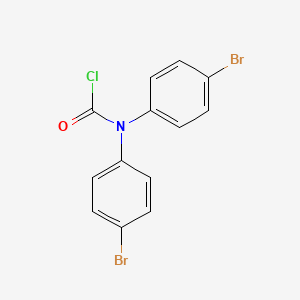![molecular formula C15H9Br2FN2O3S B12845135 3,5-Dibromo-2-[(4-fluorobenzoyl)carbamothioylamino]benzoic acid CAS No. 586393-52-4](/img/structure/B12845135.png)
3,5-Dibromo-2-[(4-fluorobenzoyl)carbamothioylamino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dibromo-2-{[(4-Fluorobenzoyl)Carbamothioyl]Amino}Benzoic Acid is a complex organic compound with the molecular formula C15H9Br2FN2O3S
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-2-{[(4-Fluorobenzoyl)Carbamothioyl]Amino}Benzoic Acid typically involves multiple steps, starting with the bromination of benzoic acid derivativesCommon reagents used in these reactions include bromine, fluorobenzoyl chloride, and thiourea .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and subsequent functional group modifications under controlled conditions. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-2-{[(4-Fluorobenzoyl)Carbamothioyl]Amino}Benzoic Acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Condensation Reactions: The presence of amine and carboxylic acid groups allows for condensation reactions to form amides and esters.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution Reagents: Such as sodium hydroxide and various alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can produce various oxidation states of the compound .
Scientific Research Applications
3,5-Dibromo-2-{[(4-Fluorobenzoyl)Carbamothioyl]Amino}Benzoic Acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 3,5-Dibromo-2-{[(4-Fluorobenzoyl)Carbamothioyl]Amino}Benzoic Acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The presence of bromine and fluorine atoms enhances its reactivity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromo-4-Hydroxybenzoic Acid: Similar in structure but lacks the fluorobenzoyl and carbamothioyl groups.
3,5-Dibromo-4-Nitrosobenzenesulfonic Acid: Contains nitroso and sulfonic acid groups, differing in reactivity and applications.
3,4-Dibromofuran-2(5H)-one: A furan derivative with different functional groups and properties .
Uniqueness
3,5-Dibromo-2-{[(4-Fluorobenzoyl)Carbamothioyl]Amino}Benzoic Acid is unique due to the combination of bromine, fluorine, and sulfur atoms in its structure.
Properties
CAS No. |
586393-52-4 |
|---|---|
Molecular Formula |
C15H9Br2FN2O3S |
Molecular Weight |
476.1 g/mol |
IUPAC Name |
3,5-dibromo-2-[(4-fluorobenzoyl)carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C15H9Br2FN2O3S/c16-8-5-10(14(22)23)12(11(17)6-8)19-15(24)20-13(21)7-1-3-9(18)4-2-7/h1-6H,(H,22,23)(H2,19,20,21,24) |
InChI Key |
ZVWKSIARZHQXHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(=S)NC2=C(C=C(C=C2Br)Br)C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5,7-Triazaspiro[3.5]nonan-6-one](/img/structure/B12845068.png)
![Spiro[bicyclo[3.3.1]nona-1(9),5,7-triene-3,4'-pyrrolidine]-2,2',3',4,5'-pentone](/img/structure/B12845069.png)



![Ethyl 6-bromo-8-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B12845077.png)





![3-Bromo-5-[(difluoromethyl)sulphonyl]-4-methoxyaniline](/img/structure/B12845114.png)
![(1R,5R,6R)-2-Amino-6-Fluorobicyclo[3.1.0]Hex-3-Ene-2,6-Dicarboxylic Acid](/img/structure/B12845121.png)

